molecular formula C19H20N2S B5604223 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline

4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline

Cat. No. B5604223
M. Wt: 308.4 g/mol
InChI Key: SWQVIKLVYJYMPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization reactions, condensation, and substitutions. For instance, a one-pot synthesis method using zinc ferrite nanocatalyst was reported for the efficient production of quinazoline derivatives, highlighting an eco-friendly and economically viable approach for large-scale production (Rao et al., 2021). Similarly, palladium-catalyzed oxidative carbonylation has been utilized for synthesizing quinazolin-2-ones, showcasing a straightforward pathway to these compounds (Costa et al., 2004).

Molecular Structure Analysis

Quinazoline derivatives' molecular structures have been extensively studied using various spectroscopic methods. The structural validation and characterization are crucial for understanding their potential applications and interactions. For example, X-ray diffraction analysis has confirmed the structure of novel quinazoline thioether derivatives, contributing to our understanding of their antimicrobial properties (Fan et al., 2019).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are fundamental for synthesizing a wide range of compounds with potential biological activities. These reactions are influenced by the electronic and steric properties of the substituents on the quinazoline nucleus.

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's application in different fields and for formulating drugs when applicable.

Chemical Properties Analysis

Quinazoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are pivotal in dictating their chemical behavior and biological activities. For example, the presence of electron-withdrawing or donating groups can significantly affect their antimicrobial and anticancer activities (Berest et al., 2011).

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial, Analgesic, and Anti-inflammatory Properties : Quinazoline derivatives, including those structurally similar to 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline, have been studied for their antimicrobial, analgesic, and anti-inflammatory activities. Compounds with methyl/methoxy group in the phenyl hydrazine ring and substitutions such as amine, urea, and thiourea are essential for these properties (Dash, Dash, Laloo, & Medhi, 2017).
  • Antitumor and Antimalarial Properties : Certain quinazoline derivatives exhibit potent antimalarial, antibacterial, and antitumor activity. For instance, trimetrexate, a related compound, has demonstrated a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).
  • Cancer Treatment : Quinazolines are known for their anticancer properties. They have been used in developing drugs for various cancers, particularly those targeting the epidermal growth factor receptor (EGFR) and other kinases (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Agricultural Applications

  • Antimicrobial Agents in Agriculture : Some quinazoline derivatives are being evaluated as antimicrobial agents in agriculture, particularly for their effectiveness against phytopathogenic bacteria, offering potential as plant bactericides (Fan et al., 2019).

Materials Science

  • Optoelectronic Materials : Quinazolines, including derivatives with structural similarities to this compound, have been applied in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes and other luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential therapeutic applications. This could include the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

4,6,8-trimethyl-2-(2-phenylethylsulfanyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-13-11-14(2)18-17(12-13)15(3)20-19(21-18)22-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQVIKLVYJYMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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